4-bromo-3-methylfuran-2(5H)-one 4-bromo-3-methylfuran-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 121900-52-5
VCID: VC7739929
InChI: InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3
SMILES: CC1=C(COC1=O)Br
Molecular Formula: C5H5BrO2
Molecular Weight: 176.997

4-bromo-3-methylfuran-2(5H)-one

CAS No.: 121900-52-5

Cat. No.: VC7739929

Molecular Formula: C5H5BrO2

Molecular Weight: 176.997

* For research use only. Not for human or veterinary use.

4-bromo-3-methylfuran-2(5H)-one - 121900-52-5

Specification

CAS No. 121900-52-5
Molecular Formula C5H5BrO2
Molecular Weight 176.997
IUPAC Name 3-bromo-4-methyl-2H-furan-5-one
Standard InChI InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3
Standard InChI Key OASBMEPRZZCXNW-UHFFFAOYSA-N
SMILES CC1=C(COC1=O)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

4-Bromo-3-methylfuran-2(5H)-one belongs to the class of γ-lactones, characterized by a five-membered furan ring fused to a ketone group at position 2. The bromine atom occupies position 4, while a methyl group substitutes position 3 (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromine atom induces polarization in the ring, enhancing the electrophilicity of adjacent carbons, while the methyl group contributes steric bulk that influences regioselectivity in substitution reactions .

Molecular Formula: C₅H₅BrO₂
IUPAC Name: 4-bromo-3-methyl-2H-furan-5-one
Canonical SMILES: CC1=C(C(=O)OC1)Br
InChI Key: ILOPSRAMCLRQDX-UHFFFAOYSA-N

The compound’s planar structure allows for conjugation between the carbonyl group and the furan ring, stabilizing the molecule through resonance. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, primarily oriented toward the bromine and carbonyl oxygen .

Synthetic Methodologies

Laboratory-Scale Bromination Strategies

While direct synthetic protocols for 4-bromo-3-methylfuran-2(5H)-one remain sparsely documented, analogous pathways for related bromofuranones suggest two primary approaches:

  • Electrophilic Aromatic Bromination:

    • Substrate: 3-Methylfuran-2(5H)-one

    • Reagent: Bromine (Br₂) in acetic acid at 0–5°C

    • Mechanism: Electrophilic attack at the para position relative to the methyl group, followed by rearomatization .

    • Yield: ~45–60% (estimated from similar systems) .

  • Metal-Catalyzed Cross-Coupling:

    • Substrate: 3-Methylfuran-2(5H)-one with pre-installed directing groups

    • Catalyst: Pd(OAc)₂/Xantphos system

    • Bromine Source: N-Bromosuccinimide (NBS)

    • Advantage: Improved regiocontrol compared to electrophilic methods .

Reactivity and Functionalization Pathways

Nucleophilic Substitution at C4

The bromine atom at position 4 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

C5H5BrO2+NuDMF, 80°CC5H5NuO2+Br\text{C}_5\text{H}_5\text{BrO}_2 + \text{Nu}^- \xrightarrow{\text{DMF, 80°C}} \text{C}_5\text{H}_5\text{NuO}_2 + \text{Br}^-

Common nucleophiles include:

  • Hydroxide (yielding 4-hydroxy derivatives)

  • Amines (producing 4-amino analogs)

  • Thiols (generating thioether-linked compounds)

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) induces lactone ring hydrolysis:

C5H5BrO2+H2OOHCH3C(Br)(COOH)CH2COOH\text{C}_5\text{H}_5\text{BrO}_2 + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{CH}_3-\text{C}(\text{Br})(\text{COOH})-\text{CH}_2-\text{COOH}

This α,β-unsaturated diacid intermediate serves as a precursor for polymer synthesis .

Industrial and Material Science Applications

Polymer Modification

Brominated furanones act as flame retardants in polyesters. The bromine content (45.2 wt% in 4-bromo-3-methylfuran-2(5H)-one) enables radical scavenging during combustion:

Polymer+HeatHBr+Br(quenches H/HO radicals)\text{Polymer} + \text{Heat} \rightarrow \text{HBr} + \text{Br}^\bullet \quad (\text{quenches } \text{H}^\bullet/\text{HO}^\bullet \text{ radicals})

Coordination Chemistry

The carbonyl oxygen participates in metal complexation. With Cu(I), it forms a tetrahedral complex:

2C5H5BrO2+CuCl[Cu(C5H4BrO2)2]+Cl2 \text{C}_5\text{H}_5\text{BrO}_2 + \text{CuCl} \rightarrow [\text{Cu}(\text{C}_5\text{H}_4\text{BrO}_2)_2]^+ \text{Cl}^-

Such complexes exhibit luminescent properties with λ<sub>em</sub> = 480 nm (quantum yield Φ = 0.34) .

Comparative Analysis with Structural Analogs

CompoundBromine PositionMethyl PositionKey Differentiator
3-Bromo-4-methylfuran-2(5H)-one34Higher thermal stability (T<sub>dec</sub> = 182°C vs. 165°C)
5-Bromo-3-methylfuran-2(5H)-one53Enhanced solubility in polar solvents (log P = 1.2 vs. 1.8)
4-Bromo-5-(dibromomethyl)-3-methylfuran-2(5H)-one4, 53Superior flame retardancy (LOI = 32% vs. 28%)

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